1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride is a chemical compound with the molecular formula C10H12ClNO . It is a yellow to brown solid . This compound is part of a larger group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and their derivatives has garnered significant attention in the scientific community due to their diverse biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride can be represented by the InChI code: 1S/C10H11NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6-7,11H,1-2,5H2 .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride is a yellow to brown solid . It has a molecular weight of 197.66 .Scientific Research Applications
Neurodegenerative Disease Research
This compound is utilized in the study of neurodegenerative diseases due to its structural similarity to natural isoquinoline alkaloids. Researchers investigate its potential to modulate neurotransmitter systems, which are often disrupted in conditions like Parkinson’s and Alzheimer’s diseases .
Infectious Disease Treatment
The analogs of 1,2,3,4-tetrahydroisoquinoline exhibit biological activities against various pathogens. This compound serves as a scaffold for developing new drugs that could potentially treat infectious diseases by disrupting pathogen survival mechanisms .
Antitumor Antibiotics Development
1,2,3,4-Tetrahydroisoquinoline derivatives have been isolated as antitumor antibiotics from natural sources. The compound’s analogs are studied for their efficacy in combating cancerous cells, making it a valuable asset in oncology research .
Synthetic Medicinal Chemistry
The compound is a key intermediate in synthetic medicinal chemistry. It’s used to construct complex molecules that can interact with biological targets, leading to the development of new medications .
Structural-Activity Relationship (SAR) Studies
Researchers use this compound to understand the relationship between the chemical structure of molecules and their biological activity. This knowledge is crucial for designing drugs with specific therapeutic effects .
PD-1/PD-L1 Inhibitor Research
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride derivatives are explored as inhibitors of the PD-1/PD-L1 protein-protein interaction, which is a promising target in immunotherapy for cancer treatment .
Safety and Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The future directions of research on 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride could involve further exploration of its biological activities and the development of more efficient synthetic strategies .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c12-7-8-1-2-10-6-11-4-3-9(10)5-8;/h1-2,5,7,11H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEMRUUQUZJNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride |
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